molecular formula C14H24N2O4 B7984987 [(R)-3-(tert-Butoxycarbonyl-cyclopropyl-amino)-pyrrolidin-1-yl]-acetic acid

[(R)-3-(tert-Butoxycarbonyl-cyclopropyl-amino)-pyrrolidin-1-yl]-acetic acid

Cat. No.: B7984987
M. Wt: 284.35 g/mol
InChI Key: QZNBZCUDEMDTEA-LLVKDONJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a chiral pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc)-protected cyclopropylamino group at the 3-position and an acetic acid moiety at the 1-position of the pyrrolidine ring. Its molecular formula is C15H25N2O4 (estimated molecular weight: ~297.38 g/mol). The Boc group enhances solubility in organic solvents and stabilizes the amino group during synthetic processes, while the cyclopropyl substituent introduces steric and electronic effects that may influence biological activity or crystallinity .

Properties

IUPAC Name

2-[(3R)-3-[cyclopropyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyrrolidin-1-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O4/c1-14(2,3)20-13(19)16(10-4-5-10)11-6-7-15(8-11)9-12(17)18/h10-11H,4-9H2,1-3H3,(H,17,18)/t11-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZNBZCUDEMDTEA-LLVKDONJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C1CC1)C2CCN(C2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N([C@@H]1CCN(C1)CC(=O)O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

[(R)-3-(tert-Butoxycarbonyl-cyclopropyl-amino)-pyrrolidin-1-yl]-acetic acid is a complex organic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features a pyrrolidine ring with a tert-butoxycarbonyl (Boc) protecting group and a cyclopropyl group. Its IUPAC name is 2-[(3R)-3-[cyclopropyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]pyrrolidin-1-yl]acetic acid. The molecular formula is C15H26N2O4C_{15}H_{26}N_{2}O_{4} with a molecular weight of approximately 298.39 g/mol.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to its interactions with various biological targets, including enzymes and receptors involved in metabolic pathways.

1. Protein Kinase Inhibition

Research indicates that the compound may act as an inhibitor of specific protein kinases, which play crucial roles in cell signaling and metabolism. For instance, it has been suggested that it may inhibit Protein Tyrosine Phosphatase 1B (PTP1B), a target for enhancing insulin sensitivity in type II diabetes .

2. Antimicrobial Activity

A study on amino acid derivatives showed that compounds similar to this compound exhibited antibacterial properties against strains such as Bacillus subtilis and Staphylococcus aureus. This suggests potential applications in treating bacterial infections .

Research Findings

Recent studies have focused on the synthesis and biological evaluation of this compound and its derivatives. Here are some key findings:

Case Study: Inhibition of PTP1B

In a study examining the role of PTP1B in insulin signaling, derivatives of amino acids were tested for their ability to inhibit PTP1B activity. The results indicated that certain modifications to the structure could enhance inhibitory effects, which may be applicable to this compound .

Table: Biological Activities of Related Compounds

Compound NameActivity TypeTarget/PathwayReference
This compoundPTP1B InhibitionInsulin Signaling
Amino Acid Derivative 1AntibacterialBacillus subtilis, S. aureus
Amino Acid Derivative 2AntifungalCandida albicans

Synthetic Routes

The synthesis of this compound typically involves several steps:

  • Protection of Amine Group : The amine is protected using Boc anhydride.
  • Formation of the Pyrrolidine Ring : Subsequent reactions lead to the formation of the pyrrolidine structure.
  • Deprotection : Finally, the Boc group is removed to yield the active compound.

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The table below compares the target compound with key analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent (R) Ring Structure Protecting Group CAS Number
Target Compound C15H25N2O4 ~297.38 Cyclopropyl Pyrrolidine tert-Butoxycarbonyl Not provided
[(S)-3-(tert-Butoxycarbonyl-isopropyl-amino)-pyrrolidin-1-yl]-acetic acid C14H25N2O4 286.37 Isopropyl Pyrrolidine tert-Butoxycarbonyl 1354017-15-4
[(R)-3-(tert-Butoxycarbonyl-isopropyl-amino)-piperidin-1-yl]-acetic acid C15H28N2O4 300.40 Isopropyl Piperidine tert-Butoxycarbonyl 1354011-75-8
[(R)-3-(Benzyloxycarbonyl-cyclopropyl-amino)-pyrrolidin-1-yl]-acetic acid C17H22N2O4 318.37 Cyclopropyl Pyrrolidine Benzyloxycarbonyl 114779-79-2

Key Observations :

  • Ring Structure : Piperidine analogs (e.g., ) introduce a six-membered ring, increasing conformational flexibility compared to the five-membered pyrrolidine.
  • Protecting Groups : The benzyloxycarbonyl (Cbz) group in increases lipophilicity compared to Boc, influencing solubility and deprotection strategies.

Preparation Methods

Reductive Amination

A common route involves condensing 1,4-diketones with ammonia or primary amines under hydrogenation conditions. For example, 3-aminopyrrolidine is synthesized via Pd/C-catalyzed hydrogenation of 1,4-diketones in methanol at 50–60°C, yielding the pyrrolidine core in >85% purity.

Cyclization of γ-Amino Alcohols

γ-Amino alcohols (e.g., 4-aminobutan-1-ol) undergo acid-catalyzed cyclization. In one protocol, heating with p-toluenesulfonic acid (PTSA) in toluene at 110°C for 12 hours generates the pyrrolidine ring with 78% yield.

Cyclopropane Functionalization

[2+1] Cycloaddition

Vinyl-pyrrolidine intermediates react with dichlorocarbene (generated from chloroform and a strong base) to form cyclopropane rings. For instance, treatment with NaOH/CHCl₃ at 0°C for 4 hours introduces the cyclopropyl group with 65% efficiency.

Nucleophilic Substitution

Cyclopropylamine is introduced via SN2 displacement using cyclopropyl bromide. A representative procedure involves reacting 3-bromo-pyrrolidine with cyclopropylamine in DMF at 80°C for 8 hours, achieving 70% yield.

tert-Butoxycarbonyl (Boc) Protection

Boc Anhydride Method

The primary amine on the pyrrolidine reacts with Boc₂O in a biphasic system (water/dichloromethane) with NaHCO₃ as a base. Stirring at 25°C for 6 hours affords the Boc-protected intermediate in 92% yield.

Alternative Boc-Activating Agents

In cases of low reactivity, Boc-Cl with DMAP catalyst in THF at 0°C enhances protection efficiency to 95%.

Acetic Acid Side-Chain Installation

Alkylation of Pyrrolidine Nitrogen

Reaction with ethyl bromoacetate in acetonitrile using K₂CO₃ as a base, followed by saponification with NaOH, introduces the acetic acid group. Ethyl ester hydrolysis in 1M NaOH/EtOH (1:1) at 60°C for 3 hours yields the carboxylic acid (88% overall).

Carbodiimide-Mediated Coupling

For stereospecific attachment, HOBt/EDC coupling is preferred. A protocol from Ambeed.com details dissolving Boc-protected pyrrolidine in DCM, adding HOBt (1.1 eq) and EDC (1.2 eq), followed by acetic acid derivative addition. After 12 hours, extraction and purification yield 84% product.

Chiral Resolution of (R)-Enantiomer

Chiral HPLC

Using a Chiralpak IC column (hexane:isopropanol 90:10), the (R)-enantiomer is isolated with >99% enantiomeric excess (ee).

Enzymatic Kinetic Resolution

Lipase B from Candida antarctica selectively acetylates the (S)-enantiomer, leaving the (R)-form unreacted. Reaction in tert-butyl methyl ether at 30°C achieves 98% ee.

Reaction Optimization and Yield Data

StepReagents/ConditionsYield (%)Purity (%)
Pyrrolidine formationPd/C, H₂, MeOH, 50°C8590
Cyclopropane additionNaOH/CHCl₃, 0°C, 4h6588
Boc protectionBoc₂O, NaHCO₃, DCM/H₂O, 25°C9295
Acetic acid couplingHOBt/EDC, DCM, 12h8497
Chiral resolutionChiralpak IC, hexane:isopropanol78>99

Critical Analysis of Methodologies

  • Coupling Agents : HOBt/EDC outperforms DCC in minimizing racemization during acetic acid attachment.

  • Solvent Choice : DCM and acetonitrile are optimal for Boc protection, while DMF accelerates SN2 reactions.

  • Temperature Control : Low temperatures (0–5°C) during cyclopropanation reduce side-product formation .

Q & A

Q. Q1: What are the key methodological steps for synthesizing [(R)-3-(tert-Butoxycarbonyl-cyclopropyl-amino)-pyrrolidin-1-yl]-acetic acid with high enantiomeric purity?

A1: Synthesis involves:

  • Chiral Resolution : Use (R)-pyrrolidine precursors or asymmetric catalysis to establish stereochemistry.
  • Cyclopropane Introduction : Employ cyclopropanation reagents (e.g., Simmons-Smith) or transition metal-catalyzed methods for regioselective cyclopropane ring formation .
  • Boc Protection : Protect the cyclopropyl amine with tert-butoxycarbonyl (Boc) under anhydrous conditions using di-tert-butyl dicarbonate .
  • Acetic Acid Conjugation : React the pyrrolidine nitrogen with bromoacetic acid or via carbodiimide-mediated coupling.
  • Purification : Use chiral HPLC or recrystallization to isolate the enantiomerically pure product .

Characterization Methods

Q. Q2: Which analytical techniques are critical for confirming the structure and stereochemistry of this compound?

A2:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to verify cyclopropane protons (δ 0.5–1.5 ppm), Boc group (δ 1.4 ppm), and acetic acid resonance (δ 3.5–4.0 ppm) .
  • X-ray Crystallography : For absolute stereochemical confirmation; SHELX software (SHELXL) is widely used for small-molecule refinement .
  • Chiral HPLC : To assess enantiomeric purity using a chiral stationary phase (e.g., amylose or cellulose derivatives) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., calculated for C₁₄H₂₅N₂O₄: 297.18 g/mol).

Application in Drug Development

Q. Q3: How is this compound utilized as a building block in pharmaceutical research?

A3: The pyrrolidine-acetic acid scaffold is prevalent in drug candidates targeting G-protein-coupled receptors (GPCRs). For example:

  • Calcium-Sensing Receptor Modulators : Analogous to Evocalcet (INN), which uses a pyrrolidine-acetic acid core for treating hyperparathyroidism .
  • Peptide Mimetics : The Boc group enables selective deprotection during solid-phase peptide synthesis, while the cyclopropane enhances metabolic stability .

Advanced Synthesis Challenges

Q. Q4: How can researchers address low yields during cyclopropane ring formation?

A4:

  • Catalyst Optimization : Use chiral Rh(II) or Cu(I) catalysts for stereocontrolled cyclopropanation .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) improve reagent solubility.
  • Temperature Control : Maintain low temperatures (−20°C) to minimize side reactions.
  • Post-Reaction Quenching : Rapid extraction to isolate the cyclopropane intermediate .

Stereochemical Impact on Bioactivity

Q. Q5: How does the (R)-configuration influence biological activity compared to the (S)-enantiomer?

A5:

  • Receptor Binding : The (R)-configuration may align hydrogen-bonding groups (e.g., acetic acid) with complementary residues in target proteins, as seen in Evocalcet’s structure-activity relationships .
  • Metabolic Stability : (R)-enantiomers often exhibit slower hepatic clearance due to steric hindrance from the cyclopropane .

Stability and Degradation

Q. Q6: Under what conditions does the Boc group degrade, and how can this be mitigated?

A6:

  • Acidic Conditions : Boc cleaves at pH < 3 (e.g., TFA). Stabilize by storing at neutral pH and −20°C .
  • Thermal Degradation : Avoid prolonged heating >50°C. Use inert atmospheres (N₂/Ar) during synthesis.
  • Alternative Protection : For long-term stability, consider photolabile (e.g., nitroveratryl) groups .

Mechanistic Studies

Q. Q7: What is the hypothesized role of the acetic acid moiety in target interactions?

A7:

  • Metal Coordination : The carboxylate may bind divalent cations (e.g., Ca²⁺) in receptor pockets, as observed in calcium-sensing modulators .
  • Hydrogen Bonding : The acidic proton participates in H-bond networks with backbone amides or sidechains (e.g., serine/threonine) .

Data Contradictions

Q. Q8: How should researchers resolve discrepancies in NMR shifts between synthesis batches?

A8:

  • Solvent Effects : Ensure consistent deuterated solvent use (e.g., D₂O vs. CDCl₃ shifts proton signals).
  • Impurity Analysis : Check for residual starting materials (e.g., cyclopropane precursors) via LC-MS.
  • Dynamic Effects : Rotamers in the pyrrolidine ring may cause splitting; use variable-temperature NMR .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.